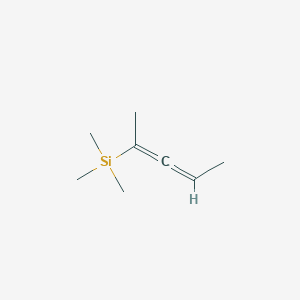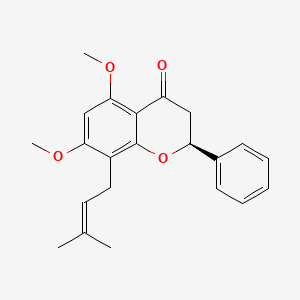![molecular formula C13H27BOSi B3334461 (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane CAS No. 848617-93-6](/img/structure/B3334461.png)
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane
概要
説明
(9-Methoxy-9-borabicyclo[33. This compound is known for its unique structure, which combines boron and silicon atoms, making it a subject of interest in synthetic chemistry and materials science.
準備方法
The synthesis of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane involves several steps. One common method includes the reaction of borabicyclo[3.3.2]decane with trimethylsilyl chloride in the presence of a base. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent decomposition of the intermediate products.
化学反応の分析
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form boronic acids or boronates.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield borohydrides.
Substitution: The compound can undergo substitution reactions where the methoxy group is replaced by other functional groups using appropriate reagents and conditions.
科学的研究の応用
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its ability to form stable bonds with other elements.
作用機序
The mechanism of action of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable bonds with other elements is a key factor in its mechanism of action.
類似化合物との比較
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane can be compared with other boron-silicon compounds, such as:
Boronic acids: These compounds are widely used in organic synthesis and have similar reactivity patterns.
Boronates: These are esters of boronic acids and are used in various chemical reactions.
Silicon-based reagents: Compounds like trimethylsilyl chloride are used in similar synthetic applications
The uniqueness of this compound lies in its combined boron-silicon structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
IUPAC Name |
(9-methoxy-9-borabicyclo[3.3.2]decan-10-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BOSi/c1-15-14-12-9-5-7-11(8-6-10-12)13(14)16(2,3)4/h11-13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJACFLHZMIAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584866 | |
| Record name | (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848617-93-6 | |
| Record name | (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848617-93-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















